cis-1,3-Cyclohexanediol

Descripción

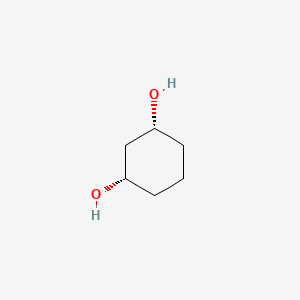

cis-1,3-Cyclohexanediol (C₆H₁₂O₂) is a cyclohexane derivative with hydroxyl groups at the 1 and 3 positions in a cis-configuration. It is a meso compound due to its plane of symmetry, rendering it achiral despite having stereogenic centers . Key properties include:

- Molecular weight: 116.16 g/mol

- Physical state: White to off-white crystalline solid

- Melting point: 82–87°C

- Boiling point: 125°C at 5 mmHg

- Synthesis: Produced via hydrogenation of resorcinol using ruthenium catalysts supported on silica with basic metals, achieving yields >75% .

Its stability arises from intramolecular hydrogen bonding in the chair conformation, where both hydroxyl groups occupy axial positions, minimizing steric strain .

Propiedades

IUPAC Name |

(1S,3R)-cyclohexane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c7-5-2-1-3-6(8)4-5/h5-8H,1-4H2/t5-,6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLMGYIOTPQVQJR-OLQVQODUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@H](C1)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Hydrogenation of Resorcinol: One common method for preparing cis-1,3-cyclohexanediol involves the selective hydrogenation of resorcinol.

Reduction of 1,3-Cyclohexanedione: Another method involves the reduction of 1,3-cyclohexanedione using boron hydride compounds such as sodium borohydride.

Industrial Production Methods: Industrial production of this compound often involves the continuous hydrogenation of resorcinol using a ruthenium-supported catalyst. This method is preferred due to its high yield and economic feasibility .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: cis-1,3-Cyclohexanediol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced further to form cyclohexanol derivatives.

Substitution: It can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).

Major Products:

Oxidation: Formation of 1,3-cyclohexanedione or 1,3-cyclohexanecarboxylic acid.

Reduction: Formation of cyclohexanol derivatives.

Substitution: Formation of halogenated cyclohexane derivatives.

Aplicaciones Científicas De Investigación

Chemistry: cis-1,3-Cyclohexanediol is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals .

Biology and Medicine: The compound is investigated for its potential use in the synthesis of anti-inflammatory agents and other therapeutic drugs .

Industry: It is used in the production of polymers, resins, and other industrial chemicals. Its unique structural properties make it valuable in the development of new materials .

Mecanismo De Acción

The mechanism of action of cis-1,3-cyclohexanediol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Stereochemical Isomers

Stability and Conformational Analysis

This compound :

- trans-1,3-Cyclohexanediol: Higher thermodynamic stability due to equatorial OH groups reducing steric clash . No intramolecular H-bonding, leading to lower solubility in polar solvents compared to cis isomer .

Data Tables

Table 1: Physical Properties of Cyclohexanediol Isomers

Table 2: Stability and Reactivity Comparison

Actividad Biológica

Cis-1,3-Cyclohexanediol (CHD) is a compound of increasing interest in pharmaceutical chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound is a saturated diol with two hydroxyl groups located at the 1 and 3 positions on the cyclohexane ring. Its molecular formula is C6H12O2. The compound exists in two stereoisomeric forms: cis and trans, with the cis form being more biologically active.

Biological Activity

Pharmacological Applications:

this compound has been identified as an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory agents and diabetes treatments. Its biological activities are attributed to its ability to modulate biochemical pathways relevant to these conditions.

Anti-inflammatory Properties

Research indicates that this compound can inhibit pro-inflammatory cytokines, making it a candidate for developing anti-inflammatory drugs. A study highlighted its effectiveness in reducing inflammation markers in vitro .

Antidiabetic Effects

This compound has shown promise in glucose metabolism regulation. It has been suggested as a potential intermediate for drugs targeting diabetes management by enhancing insulin sensitivity .

Synthesis Methods

The synthesis of this compound typically involves selective hydrogenation processes. Recent advancements have focused on using ruthenium-based catalysts to improve yield and purity during the hydrogenation of benzenediol .

Table 1: Synthesis Methods for this compound

| Method | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| Selective Hydrogenation | Ruthenium | High | High |

| Crystallization from Alcohols | Various Alcohols | Moderate | Moderate |

Case Studies

Several studies have investigated the biological effects of this compound:

-

In Vitro Studies on Inflammation :

A study demonstrated that this compound significantly reduced IL-6 and TNF-alpha levels in cultured macrophages, indicating its potential as an anti-inflammatory agent . -

Diabetes Management :

In animal models, this compound improved glucose tolerance and insulin sensitivity compared to controls. This suggests its utility in formulating new antidiabetic therapies .

Conformational Dynamics

The conformational behavior of this compound plays a crucial role in its biological activity. Studies utilizing NMR spectroscopy have shown that the equatorial conformation of the hydroxyl groups is energetically favored in polar solvents, which may enhance its reactivity and interaction with biological targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.